Lipophilicity Advantage vs. Non-Fluorinated Analog
The computed XLogP3 of 2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one is 3.0, compared with 2.1 for the non‑fluorinated analog 4‑methyl‑3‑nitroacetophenone [1]. This ΔlogP of +0.9 is consistent with the established effect of gem‑difluoro substitution on lipophilicity and translates to an approximately 8‑fold increase in predicted membrane partitioning [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 4-Methyl-3-nitroacetophenone: XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = +0.9 (≈8× increase in predicted membrane partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity within an optimal range (LogP 1–4) can improve passive membrane permeability and oral bioavailability, making the difluoro compound a preferred intermediate for CNS or intracellular drug targets.
- [1] PubChem CID 125449569 and CID 79246. XLogP3 values: 3.0 and 2.1. National Center for Biotechnology Information. View Source
- [2] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Class‑level reference for ΔlogP effect of gem‑difluoro substitution.) View Source
